2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine
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Overview
Description
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the alkylation of pyrimidine derivatives with propyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of new pyrimidine derivatives with different alkyl or aryl groups.
Scientific Research Applications
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, altering their structure and function. This interaction can lead to the inhibition of enzymatic activities or the modulation of signal transduction pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A simpler analog with similar core structure but lacking the propyl groups.
6-Methyl-2,4-diaminopyrimidine: Similar to the target compound but without the N,N,N,N-tetrapropyl substitution.
Tetrapropylpyrimidine: Lacks the amino groups but has the propyl substitutions.
Uniqueness
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple propyl groups enhances its lipophilicity and may influence its biological activity and solubility in organic solvents.
Properties
CAS No. |
111697-12-2 |
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Molecular Formula |
C17H32N4 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
6-methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H32N4/c1-6-10-20(11-7-2)16-14-15(5)18-17(19-16)21(12-8-3)13-9-4/h14H,6-13H2,1-5H3 |
InChI Key |
UYWAMAFILRUUGZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
Synonyms |
2,4-bis-(N,N-di-n-propylamino)-6-methylpyrimidine |
Origin of Product |
United States |
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